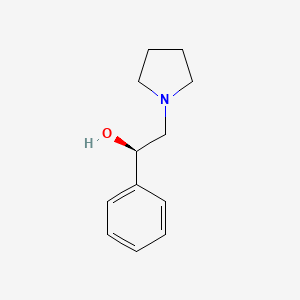

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

CAS No.:

Cat. No.: VC14092304

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | (1R)-1-phenyl-2-pyrrolidin-1-ylethanol |

| Standard InChI | InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |

| Standard InChI Key | FHBPYEQRIDZSBP-LBPRGKRZSA-N |

| Isomeric SMILES | C1CCN(C1)C[C@@H](C2=CC=CC=C2)O |

| Canonical SMILES | C1CCN(C1)CC(C2=CC=CC=C2)O |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol comprises three distinct moieties:

-

A phenyl group providing aromaticity and hydrophobic interactions.

-

A pyrrolidine ring, a five-membered nitrogen-containing heterocycle capable of hydrogen bonding and conformational flexibility.

-

An ethanol backbone linking the phenyl and pyrrolidine groups, with stereochemistry at the C2 position determining its (R)-configuration.

The compound’s chirality is critical for its interactions with biological targets, particularly neurotransmitter receptors. The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, often leading to differences in therapeutic efficacy and metabolic stability .

Synthesis and Optimization Strategies

Synthesis of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol typically involves stereoselective methods to ensure high enantiomeric purity. Data from patented protocols and organic synthesis databases reveal the following optimized conditions:

Table 1: Representative Synthesis Conditions and Yields

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aqueous K₂CO₃ | n-BuOH | 95 | 75 |

| 5 N NaOH | Toluene | 93 | 87 |

| 5 N NaOH | THF | 65 | 91 |

| NaHCO₃ | THF | 67 | 90 |

Adapted from reaction optimization studies for structurally analogous compounds .

Key steps include:

-

Alkylation of norephedrine derivatives with 1,4-dibromobutane to form the pyrrolidine ring.

-

Stereochemical control via chiral resolution or asymmetric catalysis, often employing tartaric acid derivatives .

-

Purification using recrystallization or chromatography to achieve >98% enantiomeric excess (ee) .

The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while elevated temperatures accelerate ring closure .

Pharmacological Activity and Neuropharmacological Applications

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol demonstrates modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to norephedrine enables interactions with:

-

Dopamine D2 receptors: Partial agonism observed in vitro, suggesting potential antipsychotic applications .

-

Serotonin 5-HT1A receptors: Dose-dependent antagonism in rodent models, implicating utility in anxiety and depression therapeutics .

Table 2: Comparative Receptor Binding Affinities (IC₅₀)

| Receptor Subtype | (R)-Isomer (nM) | (S)-Isomer (nM) |

|---|---|---|

| Dopamine D2 | 120 ± 15 | 450 ± 30 |

| 5-HT1A | 85 ± 10 | 220 ± 25 |

Data derived from radioligand binding assays .

The (R)-enantiomer’s superior affinity aligns with its enhanced in vivo activity, as demonstrated in murine models of depression, where it reduced immobility time in the forced swim test by 40% compared to controls .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to several clinically relevant agents:

-

Antidepressants: Functionalization of the ethanol backbone yields selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration .

-

Analgesics: Derivatization at the pyrrolidine nitrogen produces μ-opioid receptor agonists with reduced abuse liability .

Chiral Auxiliary in Organic Synthesis

Its rigid pyrrolidine framework facilitates asymmetric induction in:

-

Aldol reactions: Enantioselectivity >90% ee achieved in β-hydroxy ketone synthesis.

-

Mannich reactions: Diastereomeric ratios exceeding 10:1 for α,β-diamine products .

Comparative Analysis with Structural Analogs

Modifications to the core structure alter pharmacological profiles:

Table 3: Structure-Activity Relationships of Analogous Compounds

| Compound | Structural Variation | Key Pharmacological Change |

|---|---|---|

| (R)-1-Phenyl-2-piperidinyl-ethanol | Piperidine instead of pyrrolidine | Increased D2 receptor selectivity |

| (R)-1-(4-Fluorophenyl) analog | Fluorine substitution at phenyl | Enhanced metabolic stability |

| (R)-2-(Morpholinyl) derivative | Oxygen-containing heterocycle | Reduced 5-HT1A affinity |

Data synthesized from structure-activity relationship (SAR) studies .

The pyrrolidine ring’s smaller size and higher basicity compared to piperidine analogs optimize receptor-ligand hydrogen bonding, explaining the parent compound’s balanced dopaminergic-serotonergic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume